2-(Acetylamino)-2-deoxy-A-D-glucopyranose

Enzymology Glycobiology Substrate Specificity

Generic N-acetyl-D-glucosamine (GlcNAc) mixtures or β-anomers cause false negatives in enzyme assays-N-acetylhexosamine 1-dehydrogenase has absolute α-specificity. Source the defined α-anomer (CAS 10036-64-3) for reproducible glycobiology. - **Critical applications:** O-GlcNAc transferase (OGT) studies, UDP-sugar synthesis, co-crystallization (PDB 4NZ4) - **Verified specificity:** Active with N-acetylhexosamine 1-dehydrogenase (EC 1.1.1.240); β-anomer yields zero activity - **Supply guarantee:** Lot-specific purity documentation; ambient shipping available

Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
CAS No. 10036-64-3
Cat. No. B167408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetylamino)-2-deoxy-A-D-glucopyranose
CAS10036-64-3
Molecular FormulaC8H15NO6
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1
InChIKeyOVRNDRQMDRJTHS-PVFLNQBWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-α-D-glucosamine Overview


2-(Acetylamino)-2-deoxy-A-D-glucopyranose, also known as N-acetyl-α-D-glucosamine (α-GlcNAc), is a monosaccharide derivative with the molecular formula C8H15NO6 and a molecular weight of 221.21 g/mol [1]. It is the α-anomer of N-acetyl-D-glucosamine, characterized by an acetylated amino group at the C-2 position. This compound is a fundamental building block in glycobiology and is widely used in research and industry. Its biological significance stems from its role as a component of bacterial cell walls, a protein target for acetylation, and a substrate in various enzymatic reactions .

N-Acetyl-α-D-glucosamine Procurement Risks


In scientific applications, substituting 2-(Acetylamino)-2-deoxy-A-D-glucopyranose (CAS 10036-64-3) with generic or unspecified N-acetyl-D-glucosamine (GlcNAc) introduces significant risk of experimental failure. The key differentiator is anomeric configuration. The α-anomer is a specific molecular entity, while generic 'GlcNAc' may be a mixture of α and β anomers or the β form. This distinction is not trivial; for example, the enzyme N-acetylhexosamine 1-dehydrogenase exhibits strict specificity for the α-anomer and will not accept the β form [1]. Similarly, the O-GlcNAc transferase (OGT) specifically utilizes UDP-N-acetyl-α-D-glucosamine as a donor substrate, highlighting the critical nature of the α-linkage in key post-translational modifications [2]. Using an unspecified or β-anomer could lead to false negatives or unreliable kinetic data, making precise sourcing essential for reproducible science.

N-Acetyl-α-D-glucosamine vs. Analogs


Anomeric Specificity: N-Acetylhexosamine 1-Dehydrogenase

In enzymatic assays, 2-(Acetylamino)-2-deoxy-A-D-glucopyranose (α-GlcNAc) is a known substrate, whereas its β-anomer is completely inactive. This absolute stereospecificity has been quantitatively established [1].

Enzymology Glycobiology Substrate Specificity

Human Lysozyme Binding Geometry

Crystal structures of human lysozyme reveal distinct binding modes for α-D-NAG (2-(Acetylamino)-2-deoxy-A-D-glucopyranose) compared to other sugars. α-D-NAG binds to subsites C and D of the active-site cleft, stabilized by a specific network of interactions [1].

Structural Biology Crystallography Protein-Carbohydrate Interaction

O-GlcNAc Transferase (OGT) Anomeric Requirement

The enzyme O-GlcNAc transferase (OGT), a key regulator in cellular signaling, uses UDP-N-acetyl-α-D-glucosamine as its exclusive donor substrate. This anomeric specificity is absolute and fundamental to the enzyme's biological function [1].

Post-Translational Modification Glycosyltransferase O-GlcNAcylation

In Silico PAI-1 Binding Affinity

In a computational docking study for diabetic retinopathy, 2-(acetylamino)-2-deoxy-A-D-glucopyranose (α-GlcNAc) was identified as one of five non-toxic inhibitors of PAI-1, demonstrating significant binding affinity among a panel of tested compounds [1].

Computational Biology Drug Discovery Diabetic Retinopathy

Chitin Deacetylase-α-GlcNAc Complex Structure

The crystal structure of Vibrio cholerae chitin de-N-acetylase (CDA) in complex with 2-(Acetylamino)-2-deoxy-A-D-glucopyranose (NDG) has been solved at 1.944 Å resolution (PDB ID: 4NZ4), representing the first 3D structure of a CDA with its natural substrates in a productive mode for catalysis [1].

Structural Enzymology Chitin Metabolism Bacterial Deacetylase

α-GlcNAc Application Scenarios


Anomeric-Specific Enzymatic Assays

This compound is an essential substrate for enzymes like N-acetylhexosamine 1-dehydrogenase (EC 1.1.1.240), which exhibit absolute specificity for the α-anomer [1]. Using the β-anomer or a generic GlcNAc mixture will yield zero activity, making the procurement of pure α-GlcNAc (CAS 10036-64-3) critical for accurate kinetic characterization and inhibitor screening.

Structural Biology of Carbohydrate-Active Enzymes

The compound is a validated ligand for co-crystallization studies with human lysozyme [2] and bacterial chitin deacetylase (PDB 4NZ4) [3]. Its defined α-anomeric configuration leads to a specific binding mode that is not replicated by the β-anomer or other sugars, making it an ideal tool for determining high-resolution structures of enzyme-carbohydrate complexes and understanding substrate recognition mechanisms.

O-GlcNAcylation & Glycosyltransferase Research

As the core structure of UDP-N-acetyl-α-D-glucosamine, the donor substrate for O-GlcNAc transferase (OGT), 2-(Acetylamino)-2-deoxy-A-D-glucopyranose is a key building block for synthesizing nucleotide-sugars and substrate analogs [4]. Its use is mandatory for generating active donor molecules in studies of protein O-GlcNAcylation, a critical post-translational modification involved in diabetes, cancer, and neurodegenerative disease.

Computational PAI-1 Inhibitor Discovery

This compound has been identified as a hit in in silico docking studies against Plasminogen Activator Inhibitor-1 (PAI-1), a target for diabetic retinopathy [5]. It can serve as a starting scaffold for medicinal chemistry optimization and a positive control in computational screening campaigns aimed at identifying novel PAI-1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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